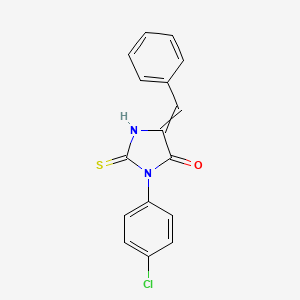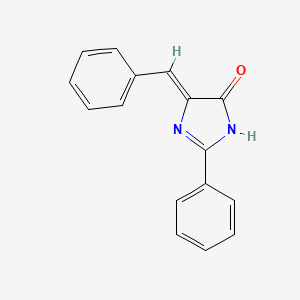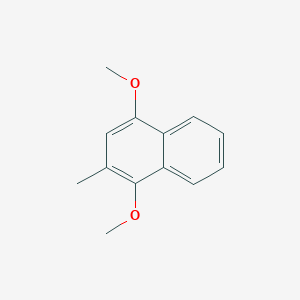
1,4-Dimethoxy-2-methylnaphthalene
Vue d'ensemble
Description
1,4-Dimethoxy-2-methylnaphthalene is a chemical compound with the molecular formula C13H14O2 . It has an average mass of 202.249 Da and a monoisotopic mass of 202.099380 Da .
Synthesis Analysis
The compound has been used as a novel benzyl-type protecting group for hydroxyl functions in the synthesis of polyunsaturated lipids . It can be selectively removed under oxidative conditions without damaging polyunsaturated fatty acyl groups . This property has been utilized in the first synthesis of an ether (plasmanyl) phospholipid containing the docosa- (4 Z ,7 Z ,10 Z ,13 Z ,16 Z ,19 Z )-hexaenoyl group .Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted at the 1, 4, and 2 positions with methoxy and methyl groups .Chemical Reactions Analysis
The compound has been found to be an oxidatively labile protecting group . This means it can be selectively removed under oxidative conditions without damaging polyunsaturated fatty acyl groups . This property is particularly useful in the synthesis of polyunsaturated lipids .Physical And Chemical Properties Analysis
The compound has a molecular formula of C13H14O2, an average mass of 202.249 Da, and a monoisotopic mass of 202.099380 Da .Applications De Recherche Scientifique
Synthesis and Redox-Active Applications
A study by Cotos et al. (2019) demonstrated the use of 1,4-dimethoxy-2-methylnaphthalene in the synthesis of redox-active 3-benzoylmenadiones. Utilizing Friedel-Crafts acylation and oxidative demethylation, this compound played a key role in creating derivatives with a wide range of redox potentials, significant in antimalarial drug development and bioactivation mechanisms (Cotos, Donzel, Elhabiri, & Davioud‐Charvet, 2019).
Synthetic Pathways
Chinea and Banerjee (2015) described the conversion of 2-acetyl-1-hydroxynaphthalene into 1,4-dimethoxy-2-naphthoxyacetic acid through a multi-step process, highlighting the chemical’s versatility in complex synthetic routes (Chinea & Banerjee, 2015).
Pyrolysis Studies
Leininger et al. (2006) investigated the thermal decomposition of 1-methylnaphthalene, a closely related compound to this compound, providing insights into pyrolysis mechanisms relevant to energy and fuels research (Leininger, Lorant, Minot, & Behar, 2006).
Nitration Mechanism Studies
Tanaka et al. (2000) explored the nitration mechanism of methylnaphthalenes, which may include this compound, to understand aromatic nitration processes. This research provides a foundational understanding of electrophilic and charge-transfer processes in organic chemistry (Tanaka et al., 2000).
Electrophores and Photoelectrical Properties
Gayathri (2018) conducted a study on 1,4-diacetoxy-2-methylnaphthalene, examining its structure and photoelectrical properties, which are relevantfor applications in dye-sensitized solar cells (DSSC). This research highlights the potential use of derivatives of this compound in renewable energy technologies (Gayathri, 2018).
Catalytic and Combustion Applications
- Manganese(II) Naphthenate Catalysis : Yan et al. (2012) explored the catalytic properties of 2-methylnaphthalene oxidation, using manganese(II) naphthenate in hydrogen peroxide, which indicates the potential catalytic applications of this compound derivatives (Yan, Hong, Niu, Jiang, & Xiao, 2012).
- Combustion of Polycyclic Aromatic Hydrocarbons (PAHs) : Marie-Rose et al. (2009) studied the catalytic combustion of 1-methylnaphthalene over zeolite catalysts. This study provides insight into the environmental impact and degradation pathways of similar compounds, including this compound (Marie-Rose, Belin, Mijoin, Fiani, Taralunga, Nicol, Chaucherie, & Magnoux, 2009).
Mécanisme D'action
Orientations Futures
The compound’s unique properties make it a valuable tool in the synthesis of polyunsaturated lipids . Its ability to be selectively removed under oxidative conditions without damaging polyunsaturated fatty acyl groups could be further explored in future research . Additionally, the compound’s potential applications in other areas of chemistry and biology could be investigated.
Propriétés
IUPAC Name |
1,4-dimethoxy-2-methylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-9-8-12(14-2)10-6-4-5-7-11(10)13(9)15-3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLZAXLHFSPJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453850 | |
| Record name | Naphthalene, 1,4-dimethoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53772-19-3 | |
| Record name | Naphthalene, 1,4-dimethoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






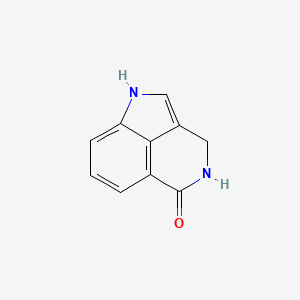
![Methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3353234.png)
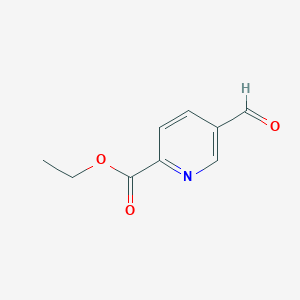

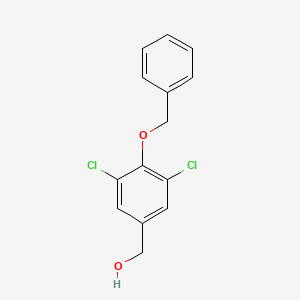
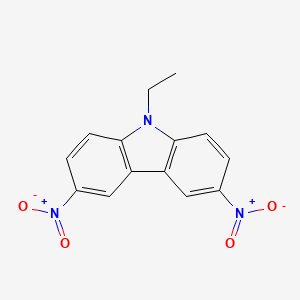
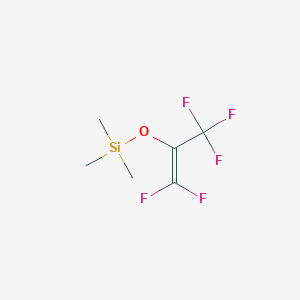
![7-Methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3353280.png)
